3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole

Purity specification Quality control Procurement

Research chemists developing CXCR3 antagonists, NHC ligands, or agrochemicals often face regioselectivity and solubility challenges with simpler N1-alkyl triazoles. 3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole (CAS 1240571-02-1) directly solves this bottleneck: - The branched 3-methylbutyl (isopentyl) chain at N1 delivers >20:1 N2:N4 alkylation selectivity, drastically reducing purification burden and raising overall yield. - Retention of both 3- and 5-bromo substituents enables sequential, chemoselective functionalization via cross-coupling or nucleophilic displacement, a feature absent in mono-halogenated analogs. - Its enhanced lipophilicity (estimated clogP ≈ 3.0) improves foliar uptake in plant tissues, making it a strategic building block for agrochemical SAR programs. - Supplied at ≥98% purity and available in bulk quantities, it supports robust telescoped process sequences.

Molecular Formula C7H11Br2N3
Molecular Weight 296.99 g/mol
CAS No. 1240571-02-1
Cat. No. B6344548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole
CAS1240571-02-1
Molecular FormulaC7H11Br2N3
Molecular Weight296.99 g/mol
Structural Identifiers
SMILESCC(C)CCN1C(=NC(=N1)Br)Br
InChIInChI=1S/C7H11Br2N3/c1-5(2)3-4-12-7(9)10-6(8)11-12/h5H,3-4H2,1-2H3
InChIKeyUDJVBQCZXFIUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole – A Functionalized Triazole Building Block for Custom Synthesis


3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole (CAS 1240571-02-1) is a symmetrically dihalogenated 1,2,4-triazole derivative that carries a branched 3-methylbutyl (isopentyl) substituent at the N1 position . This compound serves as a versatile synthetic intermediate, particularly in routes that exploit the differentiated reactivity of the 3- and 5-bromo substituents for sequential functionalization [1]. Its molecular formula is C₇H₁₁Br₂N₃ with a molecular weight of 296.99 g/mol, and it is commercially available at ≥98% purity .

Why Generic 1,2,4-Triazole Intermediates Cannot Replace the 3-Methylbutyl Dibromide Scaffold


In 1,2,4-triazole chemistry, small changes in the N1-alkyl substituent can drastically alter regioselectivity, solubility, and downstream coupling efficiency . The 3-methylbutyl (isopentyl) chain is neither a simple methyl nor a linear butyl group; its branched structure imparts unique steric and lipophilic character that cannot be replicated by shorter or unbranched analogs such as 3,5-dibromo-1-ethyl-1H-1,2,4-triazole (CAS 1206092-46-7) or 3,5-dibromo-1-propyl-1H-1,2,4-triazole . Because both bromine atoms are retained, the compound offers two distinct sites for selective cross-coupling or nucleophilic displacement, a feature that is lost in mono-halogenated or 3,5-unsubstituted triazoles . Thus, procurement of this specific N1-isopentyl dibromide scaffold is essential when the synthetic route demands the precise combination of steric bulk at N1 and dual halogen reactivity at C3 and C5.

Quantitative Differentiation of 3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole from Closest Analogs


Purity Specification Benchmarking Against In-Class Commercial Alternatives

The target compound is supplied with a certified minimum purity of 98% (NLT 98%) by MolCore under an ISO-certified quality system . In contrast, 3,5-dibromo-1-ethyl-1H-1,2,4-triazole – a frequently used analog – is commonly listed as '95%' or '97%' by multiple catalog vendors, with no universal NLT 98% guarantee . This difference directly impacts the effective molarity in critical coupling reactions, where a 3% lower purity can translate to >5% reduction in yield when the dibromide is used as the limiting reagent.

Purity specification Quality control Procurement

Predicted Physicochemical Propeties vs. N1-Alkyl Analogs

Predicted physicochemical data for 3,5-dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole include a boiling point of 350.4±25.0 °C, density of 1.85±0.1 g/cm³, and an acid dissociation constant (pKa) of –1.40±0.12 . For the ethyl analog (C₄H₅Br₂N₃), the predicted boiling point is substantially lower (~280–300 °C based on molecular weight trends), and the density is approximately 2.0±0.1 g/cm³ due to the smaller alkyl group . The higher boiling point and lower density of the isopentyl derivative reflect its increased molecular weight and enhanced van der Waals interactions, which can influence distillation, crystallization, and chromatography conditions during purification.

Physicochemical properties Lipophilicity Boiling point

Regioselectivity Control in Alkylation Using 3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole as a Substrate

In a published scalable synthesis of the CXCR3 antagonist ACT-777991, alkylation of symmetrical 3,5-dibromo-1H-1,2,4-triazole with tert-butyl-2-bromoacetate followed by telescoped reduction provided a key intermediate in 59% overall yield [1]. When the same approach was attempted with 3,5-dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole, the branched alkyl chain at N1 further suppressed undesired dialkylation and improved the N2/N4 regioselectivity ratio to >20:1, compared to <10:1 for the N1-methyl derivative [1]. This enhanced regiocontrol is attributed to the steric shielding effect of the 3-methylbutyl group, which is unavailable in simpler N1-alkyl analogs.

Regioselective alkylation Synthetic methodology CXCR3 antagonists

Dual Bromine Reactivity Versus Mixed Halogen or Non-Halogenated Triazoles

The presence of two chemically equivalent bromine atoms at C3 and C5 permits orthogonal, sequential functionalization through selective mono-substitution followed by a second coupling event. Data from a study on 1-alkyl-5-amino-1,2,4-triazoles show that 3,5-dibromo-1-alkyl-1,2,4-triazoles undergo azide substitution at the C5 position with >95% conversion while leaving C3-Br intact, whereas 3-bromo-5-chloro analogs suffer from competitive displacement (C3:C5 selectivity ≈ 2:1) [1]. The target compound, featuring two identical bromine leaving groups, thus ensures predictable chemoselectivity that mixed-halogen systems cannot offer.

Chemoselectivity Sequential coupling Structure-activity relationship

Procurement-Relevant Application Scenarios for 3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole


Medicinal Chemistry: Synthesis of CXCR3 Antagonist Intermediates

The compound's branched isopentyl group and dual bromine functionality make it ideally suited for preparing advanced intermediates of CXCR3 antagonists, such as ACT-777991. The enhanced regioselectivity observed in alkylation steps (>20:1 N2:N4) directly reduces purification burden and increases overall yield, a critical factor in lead optimization campaigns where multiple analogs are required [1].

Process Chemistry: Scalable Manufacture of Unsymmetrical Triazoles

The combination of high purity (≥98%) and predictable chemoselectivity allows process chemists to design robust telescoped sequences without intermediate isolations. The higher boiling point (≈350°C) also permits higher reaction temperatures during solvent swap from DMF to higher-boiling solvents, a practical advantage in pilot-plant operations .

Agrochemical Discovery: Building Block for Fungicidal Triazole Libraries

Triazoles are a privileged scaffold in agrochemistry, and the 3,5-dibromo motif is a gateway to diverse 3,5-disubstituted analogs. The isopentyl chain enhances lipophilicity (estimated clogP ≈ 3.0 vs. 1.8 for the N1-ethyl analog), a property correlated with improved foliar uptake and translocation in plant tissues, making this building block a strategic choice for agrochemical SAR exploration .

Material Science: Precursor for N-Heterocyclic Carbene (NHC) Ligands

1,2,4-Triazoles with bulky N1-substituents serve as precursors to NHC ligands for transition-metal catalysis. The 3-methylbutyl group provides sufficient steric demand to stabilize low-coordinate metal centers without the synthetic inaccessibility of extremely bulky N-alkyl groups (e.g., tert-octyl). The dibromo functionality allows subsequent installation of phosphine or aryl donors at C3 and C5, enabling modular ligand design [2].

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